molecular formula C12H15BrN2O4S B1431022 methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1949836-85-4

methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B1431022
CAS No.: 1949836-85-4
M. Wt: 363.23 g/mol
InChI Key: LZZMONPPCUOMSI-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate” is a compound with the CAS Number: 198204-16-9 . It has a molecular weight of 267.31 . Another related compound is “5,6-Dimethoxybenzo[d]thiazol-2-amine” with the CAS Number: 6294-52-6 . It has a molecular weight of 210.253 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate” is represented by the linear formula: C12H13NO4S . The “5,6-Dimethoxybenzo[d]thiazol-2-amine” has the molecular formula: C9H10N2O2S .


Physical and Chemical Properties Analysis

“Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate” is a solid at room temperature . The “5,6-Dimethoxybenzo[d]thiazol-2-amine” has a density of 1.3±0.1 g/cm3 and a boiling point of 366.3±45.0 °C at 760 mmHg .

Safety and Hazards

“Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate” has the hazard statements H302,H315,H319,H335 and the precautionary statements P261,P305,P351,P338 . The “5,6-Dimethoxybenzo[d]thiazol-2-amine” has the hazard statement H302 .

Properties

IUPAC Name

methyl 2-(2-imino-5,6-dimethoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S.BrH/c1-16-8-4-7-10(5-9(8)17-2)19-12(13)14(7)6-11(15)18-3;/h4-5,13H,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZMONPPCUOMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N(C(=N)S2)CC(=O)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 6
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methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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